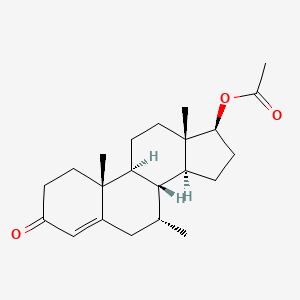
2,3-Dipiperidino-o-propionotoluidide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dipiperidino-o-propionotoluidide dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dipiperidino-o-propionotoluidide dihydrochloride typically involves the reaction of dipiperidinoacetylene with diphenylcyclopropenone in toluene at ambient temperature. This reaction results in a rapid color change from light yellow to dark purple, indicating the formation of the desired product . The reaction is usually complete within 30 minutes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dipiperidino-o-propionotoluidide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dipiperidino-o-propionotoluidide dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It can be used in the production of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dipiperidino-o-propionotoluidide dihydrochloride involves its interaction with specific molecular targets and pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methylphenyl)-2,3-di(piperidin-1-yl)propanamide dihydrochloride
- 2,3-Diamino-4,5-diarylcyclopentadienone iron carbonyl complexes
- 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine
Uniqueness
2,3-Dipiperidino-o-propionotoluidide dihydrochloride is unique due to its specific structure, which includes two piperidine rings and a propionotoluidide moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
110053-12-8 |
|---|---|
Formule moléculaire |
C20H33Cl2N3O |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-2,3-di(piperidin-1-yl)propanamide;dihydrochloride |
InChI |
InChI=1S/C20H31N3O.2ClH/c1-17-10-4-5-11-18(17)21-20(24)19(23-14-8-3-9-15-23)16-22-12-6-2-7-13-22;;/h4-5,10-11,19H,2-3,6-9,12-16H2,1H3,(H,21,24);2*1H |
Clé InChI |
LMTLRGQIEDGEIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C(CN2CCCCC2)N3CCCCC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-3-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-1,2,4-triazole-3,5-diamine](/img/structure/B12704621.png)







![4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B12704677.png)





